2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide
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Overview
Description
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated benzodioxin ring and a cyanomethylacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Bromination: The benzodioxin ring is then brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Acetamide Formation: The brominated benzodioxin is reacted with cyanomethylacetamide under nucleophilic substitution conditions. This step typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The bromine atom on the benzodioxin ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for nitrile reduction.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest for the development of new medications.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The brominated benzodioxin ring and the cyanomethylacetamide group can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methyl)acetamide
- 2-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide
- 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group, which can significantly influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-9-7-11-10(17-3-4-18-11)5-8(9)6-12(16)15-2-1-14/h5,7H,2-4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKAPADYYYWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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